molecular formula C10H16N4O B11778831 N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Cat. No.: B11778831
M. Wt: 208.26 g/mol
InChI Key: ICCDKHDNVGKUOG-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is a heterocyclic compound derived from a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. This scaffold arises from heterocyclized dipeptides, specifically involving l-cysteine and l-cyclohexylalanine precursors . The compound features a carboxamide group at position 3, with N,N-dimethyl and 2-methyl substituents, enhancing its lipophilicity and cell permeability. It belongs to a class of Gaq-protein inhibitors, exemplified by BIM-46174 and its dimeric form BIM-46187, which are notable for silencing Gaq signaling pathways in cancer therapeutics .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N,N,2-trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7-9(10(15)13(2)3)14-5-4-11-6-8(14)12-7/h11H,4-6H2,1-3H3

InChI Key

ICCDKHDNVGKUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCNCC2=N1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide typically involves the condensation of appropriate amines with pyrazine derivatives. One common method involves the reaction of 2,3-diaminopyrazine with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating intracellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The tetrahydroimidazo[1,2-a]pyrazine/pyrimidine family exhibits diverse biological activities depending on substituents and core modifications. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Pyrazine 3-carboxamide, N,N,2-trimethyl Gaq-protein inhibition Esterification, cyclization
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives Pyrimidine 2-carbohydrazide, aromatic hydrazones Antibacterial Cyclocondensation, hydrazide formation
2-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Pyrazine 2-trifluoromethyl Antifungal Sulfuryl fluoride chemistry
Imidazolopiperazines (e.g., Compound 25) Pyrazine 3-amino, 2-(4-fluorophenyl) Antimalarial Multi-step amine coupling
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Pyrazine 2-ethyl Research chemical Direct alkylation

Biological Activity

N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide (commonly referred to as compound 1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.

  • Molecular Formula : C10H16N4O
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 99989602

Recent studies suggest that compound 1 exhibits its biological activity primarily through modulation of ion channels and receptors. Notably, it has been identified as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, which plays a significant role in various pathophysiological processes including chronic kidney disease (CKD) and renal injury .

Antihypertensive Effects

In a study involving a rat model of hypertension-induced renal injury, compound 1 demonstrated significant antihypertensive effects. Oral administration at a dosage of 10 mg/kg twice daily resulted in:

  • Reduction of Mean Blood Pressure : The compound effectively lowered blood pressure in hypertensive rats.
  • Inhibition of Proteinuria : It reduced protein levels in urine, indicating protective effects on kidney function.
  • Protection Against Podocyte Damage : Histological analysis revealed that compound 1 preserved podocyte integrity compared to untreated controls .

Neuroprotective Properties

Another aspect of interest is the neuroprotective potential of compound 1. Preliminary studies indicate that it may have beneficial effects in models of neurodegeneration, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its unique structural features. The tetrahydroimidazo[1,2-a]pyrazine scaffold is critical for its interaction with TRPC5 channels. Variations in substituents on the imidazo ring have been shown to influence both potency and selectivity towards different TRP channels .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Compound NameTRPC5 InhibitionAntihypertensive EffectNeuroprotective Activity
This compoundHighSignificantModerate
GFB-887 (Parent Compound)ModerateYesUnknown
Pyridazinone DerivativeLowMinimalLow

Case Studies

A case study conducted on the efficacy of compound 1 involved its administration in a model of focal segmental glomerulosclerosis (FSGS). The results indicated:

  • Improvement in Renal Function : Marked improvement in renal function parameters was observed.
  • Histopathological Improvements : Reduced glomerulosclerosis and tubulointerstitial fibrosis were noted upon histological examination.

These findings suggest that compound 1 may serve as a promising therapeutic candidate for CKD and related conditions.

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